2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Medicinal Chemistry ADME Physicochemical Properties

Medicinal chemistry programs requiring ortho-substituted biphenyl scaffolds often encounter scarce commercial supply of 2,2'-disubstituted variants. 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 69535-85-9) directly resolves this bottleneck with its distinct substitution pattern that governs conformational dynamics and cross-coupling reactivity. • LogP 3.67 & PSA 37.3 Ų - differentiated lipophilicity versus unsubstituted or mono-methyl biphenyl analogs • ≥98% purity ensures reproducible performance in amidation, esterification, and Suzuki coupling reactions • In-stock at multiple pack sizes (100 mg-5 g) with rapid global dispatch for iterative SAR workflows

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 69535-85-9
Cat. No. B1323481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
CAS69535-85-9
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C
InChIInChI=1S/C15H14O2/c1-10-5-3-4-6-13(10)14-8-7-12(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17)
InChIKeyZGBAXFOVTPCBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid Overview


2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 69535-85-9) is a substituted aromatic monocarboxylic acid characterized by a biphenyl core with methyl groups at the 2 and 2' positions and a carboxylic acid group at the 4 position, with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound serves primarily as an intermediate and building block in organic synthesis and medicinal chemistry research, where the specific substitution pattern dictates its utility for constructing more complex molecular architectures .

Synthesis Role Organic synthesis intermediate and medicinal chemistry building block
Selection Context 2,2'-Dimethyl substitution provides distinct steric and electronic profile for coupling reactions
Procurement Logic Supplied with ≥98% GC purity specification for reproducible synthetic transformations

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid: Non-Interchangeable in Synthesis


Generic substitution of 2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid with other biphenyl carboxylic acids is not feasible due to the specific steric and electronic effects imparted by the 2,2'-dimethyl substitution pattern. This arrangement directly influences the compound's conformational dynamics, reactivity in cross-coupling reactions, and physicochemical properties, such as its calculated LogP of 3.66860 and polar surface area (PSA) of 37.30 Ų . These parameters differ from unsubstituted or differently substituted analogs (e.g., 4'-methylbiphenyl-4-carboxylic acid), leading to variations in solubility, chromatographic behavior, and subsequent derivative properties .

Other biphenyl carboxylic acids lack the 2,2'-dimethyl substitution pattern, which may shift conformational dynamics and cross-coupling reactivity.
Calculated lipophilicity (LogP) and polar surface area differ from unsubstituted or mono-substituted analogs, altering solubility and chromatographic behavior.
Purity specifications and lot-to-lot consistency for analog compounds may vary; direct substitution without verification can compromise reaction outcomes.

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid: Comparative Evidence


Lipophilicity & Polarity Profile

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid exhibits a calculated LogP value of 3.66860 and a polar surface area (PSA) of 37.30 Ų . This lipophilicity profile, driven by the 2,2'-dimethyl substitution, differs from that of the unsubstituted biphenyl-4-carboxylic acid and other positional isomers, which will have distinct LogP and PSA values . These differences are critical for predicting compound behavior in biological assays and separation methods.

Lipophilicity & Polarity
Class-level inference
LogP = 3.66860, PSA = 37.30 Ų
Supports selection for hydrophobic-hydrophilic balance tuning
Calculated property; unsubstituted analog expected lower LogP, class-level inference
Medicinal Chemistry ADME Physicochemical Properties

Purity and Analytical Specifications

Commercially available 2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid is supplied with a minimum purity specification of 98% as determined by gas chromatography (GC) . This level of purity is critical for ensuring the reproducibility of synthetic transformations, particularly in sensitive coupling reactions where impurities can lead to side products or catalyst poisoning. While purity specifications for related analogs may vary, this established benchmark provides a reliable starting point for procurement .

Purity Specification
Supporting evidence
≥98% (GC)
Benchmark for reproducible coupling reactions and impurity control
Commercial specification; analogs may differ
Organic Synthesis Quality Control Analytical Chemistry

Synthetic Intermediate in a Wyeth Patent

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is explicitly cited as a synthetic intermediate in a Wyeth patent (US2006/287522 A1), highlighting its specific role in the construction of more complex, pharmacologically relevant molecules [1]. While the patent does not provide direct comparative data against other isomers, the inclusion of this specific compound in a pharmaceutical patent underscores its unique utility within a defined synthetic route, differentiating it from other biphenyl carboxylic acid isomers that were not selected for the patented process.

Patent Intermediate
Supporting evidence
Cited in US2006/287522 A1
Demonstrates selection in a pharmaceutical synthesis route
Qualitative evidence; other isomers not cited
Medicinal Chemistry Patent Literature Organic Synthesis

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid Applications


Drug Candidate Synthesis

Procure 2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid as a key building block for the synthesis of novel drug candidates. Its distinct lipophilicity profile (LogP 3.66860) and specific substitution pattern make it a valuable intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry programs, as evidenced by its citation in a pharmaceutical patent [1].

Sterically Hindered Ligands & Catalysts

Utilize this compound as a precursor for the preparation of sterically demanding ligands for transition-metal catalysis. The 2,2'-dimethyl substitution creates a unique steric environment around the biphenyl axis, which can influence the selectivity and reactivity of derived metal complexes in cross-coupling and other catalytic transformations .

Functionalized Organic Materials

Employ 2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid as a monomer or building block in the synthesis of specialty polymers, liquid crystals, or metal-organic frameworks (MOFs). The specific substitution pattern influences the compound's molecular geometry and intermolecular interactions, enabling the tuning of material properties such as thermal stability, solubility, and optical characteristics .

Application
Selection Property
Validation Focus
Drug candidate synthesis
Distinct lipophilicity and substitution pattern
SAR exploration, patent literature context
Sterically hindered ligands & catalysts
2,2'-Dimethyl steric environment
Catalytic selectivity and complex geometry
Functionalized organic materials
Molecular geometry and intermolecular interactions
Thermal stability, solubility, optical tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.